6-chloro-N-(2-ethoxyethyl)pyridazine-3-carboxamide
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Overview
Description
6-chloro-N-(2-ethoxyethyl)pyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-ethoxyethyl)pyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with 2-ethoxyethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to various purification steps, including crystallization and chromatography, to ensure its quality.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2-ethoxyethyl)pyridazine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in the presence of suitable solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of N-substituted pyridazine derivatives.
Oxidation Reactions: Formation of pyridazine N-oxides.
Reduction Reactions: Formation of pyridazine amines.
Coupling Reactions: Formation of biaryl derivatives.
Scientific Research Applications
6-chloro-N-(2-ethoxyethyl)pyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential drugs for treating diseases such as cancer and Alzheimer’s.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2-ethoxyethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or receptors that are involved in disease pathways. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain and improving cognitive function . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity.
Comparison with Similar Compounds
6-chloro-N-(2-ethoxyethyl)pyridazine-3-carboxamide can be compared with other pyridazine derivatives such as:
6-chloro-N-(2-methoxyethyl)pyridazine-3-carboxamide: Similar in structure but with a methoxy group instead of an ethoxy group.
6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide: Contains a hydroxy group, which can lead to different hydrogen bonding interactions and solubility properties.
6-chloro-N-(2-cyanoethyl)pyridazine-3-carboxamide: The presence of a cyano group can significantly alter its electronic properties and reactivity.
Properties
IUPAC Name |
6-chloro-N-(2-ethoxyethyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-2-15-6-5-11-9(14)7-3-4-8(10)13-12-7/h3-4H,2,5-6H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRFLBYCBZEYGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC(=O)C1=NN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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